![molecular formula C20H15BrN6O2 B2859156 3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893917-08-3](/img/structure/B2859156.png)

3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

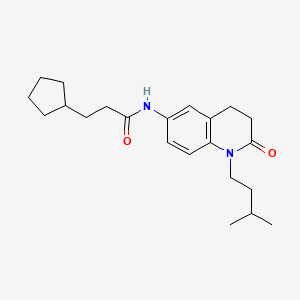

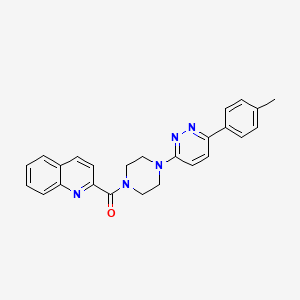

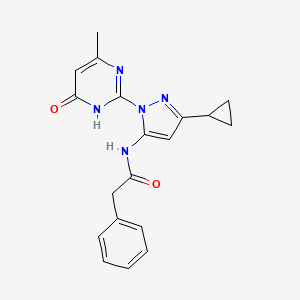

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core triazolopyrimidinone structure, followed by the addition of the bromophenyl and indolin-2-one groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolopyrimidinone core. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The carbonyl group in the indolin-2-one could also undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its lipophilicity. The indolin-2-one group could potentially form hydrogen bonds, which might influence the compound’s solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Approaches : Research efforts have been directed toward synthesizing complex heterocyclic compounds due to their potential biological activities. For example, the synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines showcases the development of new synthetic methodologies for constructing complex molecules. These synthetic strategies involve condensation reactions, cyclization processes, and electrophilic substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds with potential for various scientific applications (K. Atta et al., 2011).

Structural Elucidation : The characterization and structural elucidation of synthesized compounds are crucial steps in the research of heterocyclic chemistry. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are employed to determine the molecular structure and confirm the identity of the synthesized compounds. For instance, the study on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provided insights into the molecular structure through X-ray crystallography and spectroscopic techniques (S. Lahmidi et al., 2019).

Biological Activities and Applications

Antibacterial Properties : The search for new antibacterial agents is a significant area of research, with many studies focusing on the synthesis and evaluation of heterocyclic compounds for their antibacterial activities. The synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives has shown promising results against various bacterial strains, indicating the potential of these compounds in developing new antibacterial drugs (I. Singh et al., 2010).

Anticancer Properties : The development of novel anticancer agents is another critical application of heterocyclic chemistry. Compounds with complex heterocyclic structures, such as those derived from indoles and pyrimidines, have been evaluated for their antitumor activity against various cancer cell lines. For example, new 3-heteroarylindoles have shown moderate to high anticancer activity, highlighting the potential of heterocyclic compounds in cancer research (A. Abdelhamid et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeLSD1 and c-Met kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction.

Mode of Action

For instance, certain derivatives have demonstrated the ability to inhibit LSD1 and c-Met kinase , potentially leading to the suppression of cancer cell proliferation and migration .

Biochemical Pathways

LSD1 is involved in the regulation of gene expression, while c-Met kinase is involved in signal transduction pathways that regulate cell growth and differentiation .

Result of Action

Similar compounds have shown potential anti-tumor activity against various cancer cell lines . Inhibition of target enzymes like LSD1 and c-Met kinase can lead to the suppression of cancer cell proliferation and migration .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O2/c21-14-5-7-15(8-6-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-10-9-13-3-1-2-4-16(13)26/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXWEPPKSIWSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)

![2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2859094.png)

![2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2859096.png)